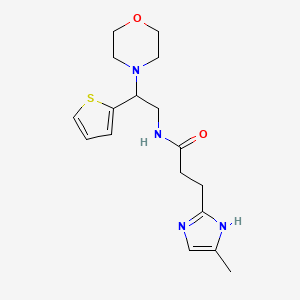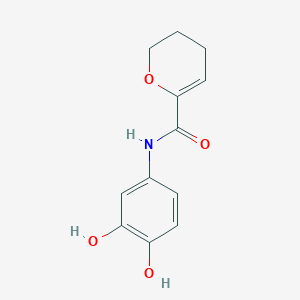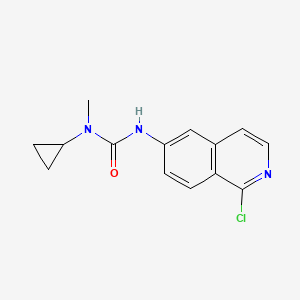![molecular formula C16H28N4O B7359180 3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide](/img/structure/B7359180.png)
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play an important role in signal transduction pathways, regulating a wide range of cellular processes such as cell growth, differentiation, and apoptosis. JNJ-40411813 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide inhibits the activity of PKC by binding to its regulatory domain, preventing its activation and downstream signaling. PKC is involved in the activation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are important for cell growth, survival, and inflammation. By inhibiting PKC, this compound disrupts these pathways and induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation in immune cells, and improves synaptic plasticity in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest at the G1 phase and apoptosis by activating the p53 pathway and downregulating anti-apoptotic proteins. In immune cells, this compound reduces the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In neurons, this compound enhances synaptic plasticity and memory by modulating the NMDA receptor and CREB signaling pathways.
Advantages and Limitations for Lab Experiments
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its well-characterized mechanism of action, and its ability to inhibit various isoforms of PKC. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects on other kinases and signaling pathways.
Future Directions
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide has great potential for further research and development in various therapeutic areas. Some future directions include:
1. Clinical trials for cancer: this compound has shown promising results in preclinical studies for various types of cancer, and further clinical trials are needed to evaluate its safety and efficacy in humans.
2. Combination therapy: this compound may be used in combination with other drugs or therapies to enhance its therapeutic effects and reduce potential side effects.
3. Neurological disorders: this compound may have potential for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia, by improving synaptic plasticity and memory.
4. Drug delivery: this compound may be formulated into different drug delivery systems to improve its solubility and bioavailability, and to target specific tissues or cells.
In conclusion, this compound is a novel and potent inhibitor of PKC with potential therapeutic applications in various diseases. Its well-characterized mechanism of action and biochemical and physiological effects make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide involves several steps, starting with the reaction of 2-methylpyrazole-3-carboxylic acid with cyclohexylamine to form the intermediate 2-(2-methylpyrazol-3-yl)cyclohexylamine. This intermediate is then reacted with 2-bromo-N-isopropylpropanamide to form the final product this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKC is overexpressed and hyperactivated, leading to uncontrolled cell growth and survival. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer, by inducing cell cycle arrest and apoptosis. In inflammation, PKC is involved in the activation of immune cells and the production of inflammatory cytokines. This compound has been shown to reduce inflammation in animal models of arthritis and asthma. In neurological disorders, PKC is involved in the regulation of neurotransmitter release and synaptic plasticity. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-12(2)19-16(21)9-10-17-14-7-5-4-6-13(14)15-8-11-18-20(15)3/h8,11-14,17H,4-7,9-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAOXREPBLFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC1CCCCC1C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)


![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)
![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![2,2-Difluoro-2-[3-hydroxy-1-(6-propan-2-yloxypyridine-3-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7359138.png)
![ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate](/img/structure/B7359139.png)

![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![Methyl 4-hydroxy-3-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate](/img/structure/B7359152.png)

![2-[2-[[4-(Dimethylamino)oxan-4-yl]methylamino]propyl]phenol](/img/structure/B7359172.png)
![1-[6-[(1S,5R)-bicyclo[3.1.0]hexane-3-carbonyl]-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-1-yl]-2-cyclobutylideneethanone](/img/structure/B7359194.png)